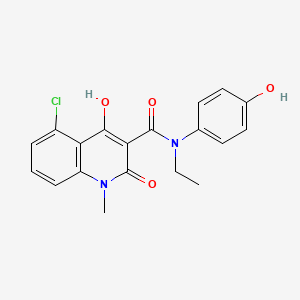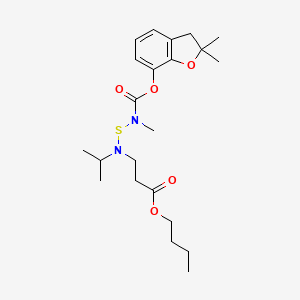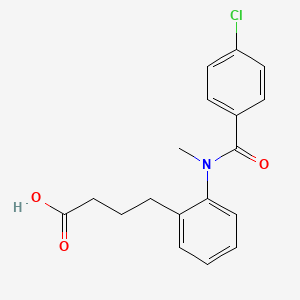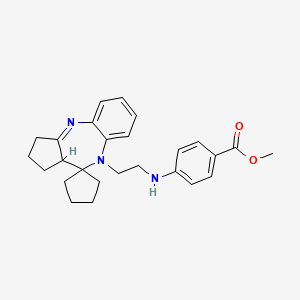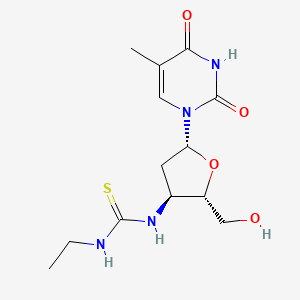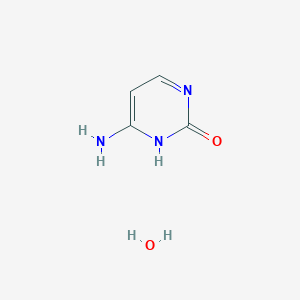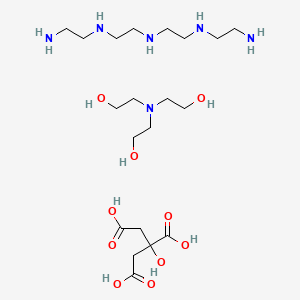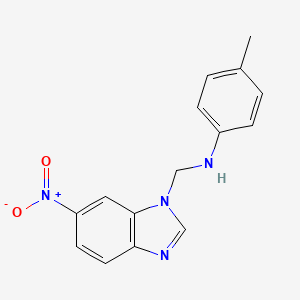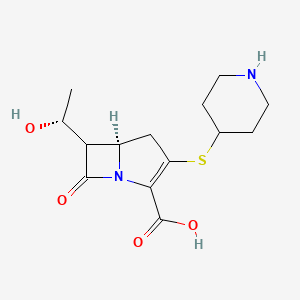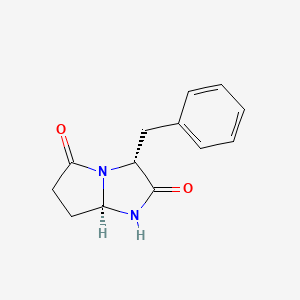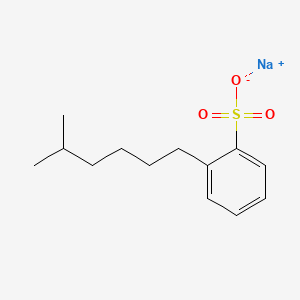
Benzenesulfonic acid, isoheptyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, isoheptyl-, sodium salt is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by an isoheptyl group, and the compound is neutralized with sodium to form the sodium salt. This compound is known for its surfactant properties and is widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, isoheptyl-, sodium salt typically involves the sulfonation of benzene followed by the introduction of the isoheptyl group. The general steps are as follows:
-
Sulfonation of Benzene: : Benzene is reacted with concentrated sulfuric acid or oleum to form benzenesulfonic acid. This reaction is highly exothermic and requires careful temperature control. [ \text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} ]
-
Introduction of Isoheptyl Group: : The benzenesulfonic acid is then reacted with isoheptyl alcohol in the presence of a catalyst to form the isoheptyl derivative. [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15} + \text{H}_2\text{O} ]
-
Neutralization: : The final step involves neutralizing the isoheptyl benzenesulfonic acid with sodium hydroxide to form the sodium salt. [ \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15}\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation of benzene using oleum, followed by the introduction of the isoheptyl group and neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, isoheptyl-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although the sulfonic acid group remains relatively stable.
Hydrolysis: The compound can undergo hydrolysis to revert to benzenesulfonic acid and isoheptyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen in the presence of a catalyst can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products include various substituted benzenesulfonic acids.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include reduced aromatic compounds.
Hydrolysis: Products include benzenesulfonic acid and isoheptyl alcohol.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, isoheptyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a detergent in protein purification.
Medicine: Utilized in the formulation of pharmaceutical products due to its surfactant properties.
Industry: Widely used in the production of detergents, cleaning agents, and other industrial products.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, isoheptyl-, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, solubilization, and dispersion processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the breakdown of complex mixtures into simpler components.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison
- Benzenesulfonic acid : The simplest aromatic sulfonic acid, lacks the isoheptyl group, and has different surfactant properties.
- p-Toluenesulfonic acid : Contains a methyl group instead of an isoheptyl group, used as a catalyst in organic synthesis.
- Sulfanilic acid : Contains an amino group, used in the synthesis of dyes and as a reagent in analytical chemistry.
Benzenesulfonic acid, isoheptyl-, sodium salt is unique due to the presence of the isoheptyl group, which enhances its surfactant properties and makes it suitable for a wider range of applications compared to its simpler counterparts.
Propiedades
Número CAS |
67828-02-8 |
|---|---|
Fórmula molecular |
C13H19NaO3S |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
sodium;2-(5-methylhexyl)benzenesulfonate |
InChI |
InChI=1S/C13H20O3S.Na/c1-11(2)7-3-4-8-12-9-5-6-10-13(12)17(14,15)16;/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
XICLLRVYZBFGKD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


